Rotigotine hydrochloride

Overview

Description

Rotigotine hydrochloride is a non-ergoline dopamine agonist used primarily in the treatment of Parkinson’s disease and restless legs syndrome . It is formulated as a transdermal patch that provides a continuous supply of the drug over 24 hours . This compound is known for its structural similarity to dopamine and apomorphine .

Mechanism of Action

Target of Action

Rotigotine hydrochloride is a non-ergolinic dopamine agonist . It acts on all five dopamine receptor subtypes (D1-D5), but it binds to the D3 receptor with the highest affinity . Dopamine receptors play a crucial role in the central nervous system, regulating a wide range of functions including motor control, cognition, reward, and mood .

Mode of Action

Rotigotine mimics the neurotransmitter dopamine by activating dopamine receptors in the body . This activation is believed to stimulate post-synaptic dopaminergic neurons, which can help alleviate symptoms of conditions like Parkinson’s disease and restless leg syndrome . Additionally, rotigotine has been shown to possess antidepressant effects, potentially making it useful in the treatment of depression .

Biochemical Pathways

It is known that dopamine plays a critical role in several pathways, including the mesolimbic pathway (associated with reward and motivation), the nigrostriatal pathway (associated with movement), and the mesocortical pathway (associated with cognition and emotion) . By acting as a dopamine agonist, rotigotine may influence these pathways and their downstream effects .

Pharmacokinetics

Rotigotine is formulated as a once-daily transdermal patch, which provides a slow and constant supply of the drug over the course of 24 hours . This method of delivery helps maintain stable plasma concentrations of the drug . The bioavailability of rotigotine is approximately 37% when administered transdermally . It is metabolized in the liver and has an elimination half-life of 5-7 hours . Approximately 71% of the drug is excreted in urine and 23% in feces .

Result of Action

The activation of dopamine receptors by rotigotine can lead to various molecular and cellular effects. For instance, in the context of Parkinson’s disease, the stimulation of dopaminergic neurons can help improve motor symptoms and activities of daily living . Additionally, rotigotine may improve some non-motor symptoms, such as sleep disturbances .

Action Environment

The efficacy and stability of rotigotine can be influenced by various environmental factors. For example, the transdermal delivery mechanism of rotigotine can be affected by factors such as skin condition and temperature . Furthermore, individual factors such as age, sex, and genetic variations can also influence the pharmacokinetics and pharmacodynamics of rotigotine . More research is needed to fully understand how these and other environmental factors influence the action of rotigotine .

Biochemical Analysis

Biochemical Properties

Rotigotine hydrochloride acts as an agonist at all five dopamine receptor subtypes (D1-D5), with the highest affinity for the D3 receptor . It also functions as an antagonist at α-2-adrenergic receptors and an agonist at 5HT1A receptors . These interactions inhibit dopamine uptake and prolactin secretion, contributing to its therapeutic effects in neurological disorders .

Cellular Effects

This compound influences various cellular processes, particularly in dopaminergic neurons. It stimulates dopamine receptors, enhancing dopaminergic transmission in the brain . This stimulation affects cell signaling pathways, gene expression, and cellular metabolism, leading to improved motor function in patients with Parkinson’s disease . Additionally, this compound has been shown to possess antidepressant effects, potentially influencing mood-related cellular pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to dopamine receptors, mimicking the action of dopamine . By activating these receptors, it enhances dopaminergic transmission in the motor areas of the basal ganglia, notably the caudate nucleus and putamen regions . This activation leads to improved motor control and reduced symptoms of Parkinson’s disease . This compound also interacts with α-2-adrenergic and 5HT1A receptors, contributing to its overall therapeutic profile .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The drug is formulated as a once-daily transdermal patch, providing a slow and constant supply of the drug over 24 hours . This continuous delivery system ensures stable drug levels, minimizing fluctuations and maintaining therapeutic efficacy . Studies have shown that this compound remains stable and effective over extended periods, with minimal degradation .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Studies have demonstrated that higher doses of the drug result in more pronounced therapeutic effects, but also increase the risk of adverse effects . For instance, in 6-hydroxy-dopamine-lesioned rats, a model for Parkinson’s disease, the effective dose in 50% of animals (ED50) was found to be 0.03 μmol/kg . Higher doses may lead to side effects such as dyskinesia and hallucinations .

Metabolic Pathways

This compound is extensively metabolized by conjugation and N-dealkylation . The predominant metabolites in human plasma are sulfate conjugates of rotigotine, glucuronide conjugates of rotigotine, sulfate conjugates of N-despropyl-rotigotine, and conjugates of N-desthienylethyl-rotigotine . These metabolic pathways ensure the efficient breakdown and elimination of the drug from the body .

Transport and Distribution

This compound is delivered continuously through the skin using a silicone-based transdermal patch . This method of delivery ensures a constant absorption of the drug into the central circulation, mimicking zero-order kinetics . The drug is then distributed throughout the body, reaching target tissues and exerting its therapeutic effects .

Subcellular Localization

The subcellular localization of this compound primarily involves its interaction with dopamine receptors on the cell membrane . By binding to these receptors, the drug activates intracellular signaling pathways that lead to its therapeutic effects . Additionally, this compound may interact with other cellular components, such as α-2-adrenergic and 5HT1A receptors, further influencing its activity and function .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rotigotine hydrochloride involves several key steps:

Amination: Starting with 5-methoxy-2-tetralone, amination is performed to introduce the amino group.

Asymmetric Reduction: This step uses hantzsch ester 1, 4-dihydropyridine as a reducing agent and chiral phosphoric acid as a catalyst to produce a chiral intermediate.

Halogenation: The intermediate undergoes halogenation to introduce a halogen atom.

Methoxyl Group Removal: Finally, the methoxyl group is removed to yield rotigotine.

Industrial Production Methods: The industrial production of this compound involves the preparation of the drug-containing adhesive, coating onto a protective liner, evaporating solvents, laminating the backing film, cutting patches, and heat-sealing the sachets around the patches .

Types of Reactions:

Oxidation: Rotigotine can undergo oxidation, which may lead to the formation of impurities.

Reduction: Asymmetric reduction is a key step in its synthesis.

Substitution: Halogenation is an example of a substitution reaction involved in its synthesis.

Common Reagents and Conditions:

Reducing Agent: Hantzsch ester 1, 4-dihydropyridine.

Catalyst: Chiral phosphoric acid.

Halogenation Reagent: Hydrogen bromide.

Major Products:

Scientific Research Applications

Rotigotine hydrochloride has several scientific research applications:

Chemistry: Used in the study of dopamine agonists and their synthesis.

Biology: Investigated for its effects on dopaminergic neurons.

Medicine: Primarily used in the treatment of Parkinson’s disease and restless legs syndrome.

Industry: Formulated as a transdermal patch for continuous drug delivery.

Comparison with Similar Compounds

Ropinirole: Another non-ergoline dopamine agonist used in the treatment of Parkinson’s disease.

Pramipexole: A dopamine agonist with similar applications.

Comparison:

Rotigotine vs. Ropinirole: Rotigotine is administered via a transdermal patch, providing continuous drug delivery, whereas ropinirole is taken orally.

Rotigotine vs. Pramipexole: Both are used to treat Parkinson’s disease, but rotigotine’s transdermal delivery system offers an alternative for patients with gastrointestinal issues.

Rotigotine hydrochloride stands out due to its unique transdermal delivery system, providing a continuous supply of the drug and potentially improving patient compliance .

Biological Activity

Rotigotine hydrochloride is a non-ergoline dopamine agonist primarily used in the treatment of Parkinson's disease (PD) and restless legs syndrome (RLS). Its pharmacological profile reveals significant interactions with various dopamine receptor subtypes, particularly the D2 and D3 receptors, as well as other neurotransmitter systems. This article delves into the biological activity of this compound, presenting detailed research findings, case studies, and data tables to illustrate its mechanisms and effects.

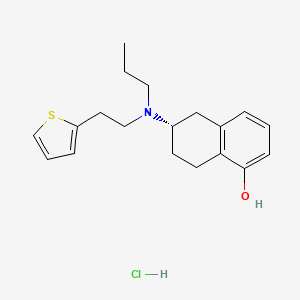

Chemical Structure : this compound is chemically described as (6S)-5,6,7,8-tetrahydro-6-[propyl[2-(2-thienyl)ethyl]amino]-1-naphthalenol hydrochloride. It exhibits high affinity for dopamine receptors, with Ki values of 13 nM for D2 and 0.71 nM for D3 receptors .

Mechanism of Action :

- Dopamine Receptor Agonism : Rotigotine acts as a full agonist at dopamine D1, D2, D3, D4, and D5 receptors but shows the highest binding affinity for D3 receptors. It also antagonizes α-2 adrenergic receptors and acts as an agonist at 5-HT1A receptors .

- Metabolism : The compound undergoes extensive hepatic metabolism primarily via conjugation and N-dealkylation. Its metabolites are predominantly sulfate and glucuronide conjugates .

Pharmacokinetics

Rotigotine's pharmacokinetic profile is characterized by:

- Bioavailability : Varies by application site; shoulder application shows higher bioavailability than thigh .

- Half-life : Approximately 5 to 7 hours post-removal of the transdermal patch, with an initial half-life of around 3 hours .

- Elimination : Primarily excreted via urine (71% as inactive conjugates) and feces (23%) .

Efficacy in Parkinson's Disease

Several studies have demonstrated the efficacy of rotigotine in improving motor functions in patients with PD:

- Clinical Trials : In a double-blind placebo-controlled trial involving early-stage PD patients, rotigotine significantly improved UPDRS Part III scores compared to placebo (mean difference of -3.55; P = 0.0002) and enhanced sleep quality as measured by PDSS-2 scores (mean difference of -4.26; P < 0.0001) .

- Long-term Effects : A study assessing the long-term effects of rotigotine showed sustained improvements in motor function over a maintenance phase, with a higher percentage of patients achieving clinical improvement on the Clinical Global Impression Scale compared to those on placebo (57% vs. 30%; P < 0.001) .

Case Studies on Pain Management

Rotigotine has also been investigated for its analgesic properties:

- Animal Models : Research using carrageenan-induced inflammatory pain models in rats indicated that rotigotine administration resulted in increased withdrawal latency in a dose-dependent manner, suggesting its potential utility in managing pain associated with neuropathic conditions .

Data Tables

The following table summarizes key pharmacological data regarding rotigotine:

| Parameter | Value |

|---|---|

| D2 Receptor Ki | 13 nM |

| D3 Receptor Ki | 0.71 nM |

| Bioavailability | Variable by site |

| Terminal Half-life | 5 to 7 hours |

| Primary Metabolites | Sulfate and glucuronide conjugates |

| Urinary Excretion | 71% (inactive conjugates) |

Properties

IUPAC Name |

(6S)-6-[propyl(2-thiophen-2-ylethyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NOS.ClH/c1-2-11-20(12-10-17-6-4-13-22-17)16-8-9-18-15(14-16)5-3-7-19(18)21;/h3-7,13,16,21H,2,8-12,14H2,1H3;1H/t16-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEXBONHIOKGWNU-NTISSMGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC1=CC=CS1)C2CCC3=C(C2)C=CC=C3O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN(CCC1=CC=CS1)[C@H]2CCC3=C(C2)C=CC=C3O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80154792 | |

| Record name | Rotigotine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80154792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125572-93-2 | |

| Record name | Rotigotine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125572-93-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rotigotine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125572932 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rotigotine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80154792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (6S)-6-{propyl[2-(2-thienyl)ethyl]amino}-5,6,7,8-tetrahydronaphthalen-1-ol hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.316 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ROTIGOTINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Q1W9573L2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.